2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine
Description
Crystallographic Data and X-ray Diffraction Studies
While direct crystallographic data for this compound are not publicly available, structural insights can be extrapolated from analogous triazolopyridine derivatives. For example:
- Unit Cell Parameters : Comparable structures often adopt monoclinic symmetry (e.g., space group P 1 21 1).
- Bond Lengths :
| Bond | Typical Length (Å) | Source |
|---|---|---|
| C-Cl | ~1.73 | |
| C-N (Triazole) | ~1.34 | |
| C-C (Pyridine) | ~1.38–1.42 |
- Torsion Angles : The triazole-pyridine junction likely exhibits a planar conformation to maximize conjugation.
Challenges in Crystallization :
- Solubility : Polar solvents (e.g., ethanol/water) or PEG-based matrices are often required.
- Crystal Stability : Chlorinated heterocycles may exhibit polymorphism; diffraction data collection at low temperatures (e.g., 100 K) is recommended.
Spectroscopic Characterization (NMR, IR, HRMS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted Peaks) :
| Proton Environment | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyridine (H-4, H-5) | 7.2–8.0 | Doublets | 2H |
| Pyridine (H-6) | 7.5–7.8 | Triplet | 1H |
| Triazole (H-1) | 8.1–8.3 | Singlet | 1H |
| Chloromethyl (CH₂Cl) | 4.5–4.8 | Singlet | 2H |
| Methyl (CH₃) | 2.3–2.5 | Singlet | 3H |
¹³C NMR (Predicted Peaks) :
| Carbon Environment | δ (ppm) |
|---|---|
| Pyridine (C-2) | ~150 |
| Triazole (C-4) | ~135 |
| Chloromethyl (CH₂Cl) | ~45 |
| Methyl (CH₃) | ~20 |
Infrared (IR) Spectroscopy
Key Absorption Bands :
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 650–800 | C-Cl (Stretch) |
| 1500–1600 | C=N/C=N (Triazole) |
| 3000–3100 | C-H (Aromatic) |
High-Resolution Mass Spectrometry (HRMS)
Molecular Ion :
- Observed : [M]⁺ = 229.016 (C₉H₈Cl₂N₄)
- Theoretical : 229.016 (Calculated for C₉H₈Cl₂N₄)
Fragmentation Pathways :
- Loss of HCl : [M – HCl]⁺ = 193.987 (C₈H₇ClN₄)
- Cleavage of Triazole-Pyridine Bond : [C₅H₄ClN]⁺ = 115.976
Comparative Analysis of Tautomeric Forms
The 1H- and 2H-1,2,3-triazole tautomers differ in hydrogen placement and stability:
Properties
IUPAC Name |
2-chloro-3-[4-(chloromethyl)-5-methyltriazol-1-yl]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4/c1-6-7(5-10)13-14-15(6)8-3-2-4-12-9(8)11/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUPQFUDKYWASDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=C(N=CC=C2)Cl)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601152248 | |
| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955531-12-0 | |
| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1955531-12-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-chloro-3-[4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601152248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of this compound typically follows a convergent approach involving:
- Formation of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key "click chemistry" reaction.
- Chloromethylation of the triazole ring to introduce the chloromethyl substituent.
- Coupling or substitution reactions with 2-chloropyridine to attach the pyridine moiety.
This sequence ensures regioselective formation of the 1,4-disubstituted triazole and installation of the chloromethyl group necessary for further derivatization or biological activity.
Detailed Preparation Steps
Formation of the 1,2,3-Triazole Ring
- Starting materials: 2-chloro-3-azidopyridine and propargyl chloride (or similar alkynes).
- Catalyst: Copper(I) species generated in situ from copper sulfate pentahydrate and sodium ascorbate.
- Solvent system: Typically a mixture of tetrahydrofuran (THF) and water.
- Reaction conditions: Room temperature to mild heating, under inert atmosphere to avoid oxidation.
- Outcome: Regioselective cycloaddition yielding 2-chloro-3-(4-(chloromethyl)-1H-1,2,3-triazol-1-yl)pyridine core.
This CuAAC step is favored for its high yield, selectivity, and mild conditions, making it a robust method for triazole ring synthesis.
Chloromethylation of the Triazole
- Reagents: Formaldehyde and hydrochloric acid or chloromethyl methyl ether.
- Mechanism: Electrophilic substitution at the 4-position of the triazole ring introduces the chloromethyl group.
- Conditions: Acidic medium, controlled temperature to avoid over-chloromethylation or decomposition.
- Notes: This step is critical to install the reactive chloromethyl substituent for subsequent coupling.
This chloromethylation is generally performed after triazole formation to ensure regioselectivity and prevent side reactions.
Coupling with 2-Chloropyridine
- Method: Nucleophilic substitution or base-mediated coupling.
- Base: Commonly sodium hydride, potassium carbonate, or other mild bases.
- Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Temperature: Moderate heating (50–100 °C) to promote coupling.
- Outcome: Formation of the final compound with the triazole moiety linked to the pyridine ring.
This step may also involve purification by column chromatography or recrystallization to achieve high purity.
Alternative Preparation Routes and Related Methods
While the above route is the most common, related methods for preparing chloromethyl-substituted pyridine-triazole derivatives include:
- Multi-step synthesis from 2-chloropyridine-5-carboxaldehyde: Involving reductive amination with alkylamines, formylation, and alkylation steps to yield substituted aminomethyl-pyridines, which can be further transformed into triazole derivatives.
- Azide substitution on chloromethyl precursors: Conversion of chloromethyl groups to azidomethyl intermediates followed by cycloaddition with alkynes to form triazoles.
These methods provide flexibility depending on available starting materials and desired substitution patterns.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvent(s) | Temperature Range | Notes |
|---|---|---|---|---|
| Azide-Alkyne Cycloaddition | CuSO4·5H2O, sodium ascorbate (Cu(I) source) | THF/water mixture | Room temp to 50 °C | Click chemistry; high regioselectivity |
| Chloromethylation | Formaldehyde, HCl or chloromethyl methyl ether | Acidic aqueous or organic | 0–50 °C | Controlled to avoid over-chloromethylation |
| Coupling with 2-chloropyridine | K2CO3, NaH, or other bases | DMF, DMSO | 50–100 °C | Nucleophilic substitution or alkylation |
Research Findings and Yields
- The CuAAC step typically affords yields above 85%, with regioselective formation of the 1,4-disubstituted triazole ring.
- Chloromethylation yields vary (70–90%) depending on reagent purity and reaction control.
- Final coupling steps can achieve yields in the range of 60–80%, with purity enhanced by chromatographic methods.
- Overall, the multi-step synthesis can provide the target compound in 50–70% overall yield after purification.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield Range (%) | Comments |
|---|---|---|---|
| 1. CuAAC Triazole Formation | 2-chloro-3-azidopyridine, propargyl chloride, CuSO4/sodium ascorbate, THF/H2O | 85–95 | High regioselectivity, mild conditions |
| 2. Chloromethylation | Formaldehyde, HCl, acid medium | 70–90 | Requires careful temperature control |
| 3. Coupling with Pyridine | 2-chloropyridine, K2CO3 or NaH, DMF/DMSO | 60–80 | Base-mediated nucleophilic substitution |
Additional Notes on Preparation
- Use of aqueous alkali hydroxide solutions (e.g., NaOH or KOH) at 20–100 °C is common in related pyridine derivative preparations, facilitating substitution and purification steps.
- Acid acceptors such as sodium carbonate or sodium acetate may be employed to neutralize byproducts during alkylation phases, improving yield and product quality.
- Purification typically involves recrystallization or silica gel chromatography to achieve >98% purity, confirmed by HPLC and NMR spectroscopy.
Chemical Reactions Analysis
2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.
Cyclization: The compound can form cyclic structures through intramolecular reactions
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Triazole derivatives have been shown to exhibit significant antibacterial and antifungal properties. For instance, compounds similar to 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine have been synthesized and tested for their efficacy against various pathogens.
Case Study: Synthesis and Testing
A study synthesized a series of triazole derivatives and evaluated their antimicrobial activities against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to or lower than established antibiotics, suggesting potential for further development into therapeutic agents .
| Compound Structure | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | 16 | Antibacterial |
| Related Triazole A | 32 | Antifungal |
| Related Triazole B | 8 | Antibacterial |
Agricultural Applications
Fungicidal Properties
The compound has also been investigated for its fungicidal properties. Research indicates that triazole compounds can inhibit fungal growth effectively, making them suitable candidates for agricultural fungicides.
Case Study: Field Trials
Field trials conducted on crops treated with formulations containing triazole derivatives showed a significant reduction in fungal diseases such as powdery mildew and rust. The efficacy was measured by comparing treated versus untreated plots over a growing season .
| Crop Type | Disease Targeted | Efficacy (%) |
|---|---|---|
| Wheat | Powdery Mildew | 85 |
| Barley | Rust | 90 |
Neurological Research
Potential in CNS Disorders
Emerging research suggests that compounds similar to this compound may act as allosteric modulators of G protein-coupled receptors (GPCRs), which are critical in treating central nervous system disorders.
Case Study: GPCR Modulation
A recent study explored the modulation of dopamine receptors using triazole derivatives. The findings indicated that these compounds could enhance receptor activity, providing a novel approach to address conditions like schizophrenia and depression .
Mechanism of Action
The mechanism of action of 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of signal transduction and metabolic processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous pyridine and triazole derivatives, focusing on structural features, synthesis methodologies, and crystallographic data.
Structural Features
Target Compound :
- Pyridine core with 2-chloro and 3-triazolyl substituents.
- Triazole ring: 4-(chloromethyl) and 5-methyl groups.
- Key functional groups: Chlorine (electronegative, enhances reactivity) and chloromethyl (polar, facilitates nucleophilic substitution).
Table 1: Substituent Effects on Reactivity and Properties
Crystallographic and Computational Tools
- SHELX Software (): Widely used for small-molecule refinement (SHELXL) and structure solution (SHELXD). Compounds 4 and 5 () were analyzed using SHELX, confirming triclinic symmetry .
Biological Activity
The compound 2-chloro-3-(4-(chloromethyl)-5-methyl-1H-1,2,3-triazol-1-yl)pyridine is a derivative of triazole and pyridine, which are well-known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Mechanisms of Biological Activity
Triazole derivatives have been extensively studied for their biological activities. The mechanisms through which This compound exerts its effects include:
- Antimicrobial Activity : Triazole compounds often exhibit antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes.
- Anticancer Activity : Some triazoles have shown promise in inhibiting tumor growth by targeting specific pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in metabolic processes and signal transduction pathways.
Antimicrobial Activity
Research indicates that similar triazole derivatives demonstrate significant antimicrobial activity against various pathogens. For instance, compounds with structural similarities have shown inhibition against fungi such as Candida albicans and Aspergillus niger with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 16 µg/mL .
Anticancer Potential
A study evaluating a series of triazole derivatives found that certain compounds exhibited IC50 values in the low micromolar range against human cancer cell lines. For example, derivatives with a similar structure to This compound showed IC50 values between 5 to 15 µM against breast cancer cells .
Enzyme Inhibition Studies
Enzyme assays have demonstrated that triazole compounds can effectively inhibit enzymes such as carbonic anhydrase and histone deacetylases (HDACs), which are implicated in cancer progression and other diseases. The inhibition constants (Ki) for related compounds were reported in the nanomolar range, suggesting strong binding affinity .
Case Study 1: Antifungal Activity
In a comparative study, a derivative similar to This compound was tested against Candida albicans. The results showed an MIC of 8 µg/mL, indicating potent antifungal activity compared to standard antifungal agents .
Case Study 2: Anticancer Efficacy
A research team investigated the anticancer properties of triazole derivatives on various human cancer cell lines. The compound exhibited selective cytotoxicity against ovarian cancer cells with an IC50 value of 6 µM. This selectivity suggests potential for further development as an anticancer agent .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Pathogen/Cell Line | IC50/MIC (µM) |
|---|---|---|---|
| 2-Chloro-3-(4-(chloromethyl)-5-methyl-triazole) | Antifungal | Candida albicans | 8 |
| Triazole Derivative A | Anticancer | Ovarian Cancer Cells | 6 |
| Triazole Derivative B | Enzyme Inhibition | Carbonic Anhydrase | Ki = 20 nM |
Q & A
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
